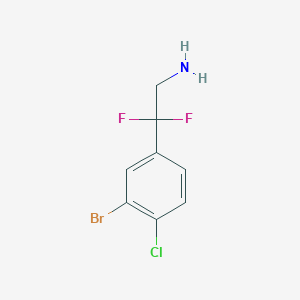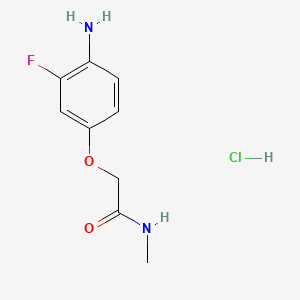
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by its molecular formula C13H12FN3O2 and a molecular weight of 261.26 g/mol . This compound is typically found as a white to light yellow powder or crystal .
Méthodes De Préparation
The synthesis of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride involves several steps. One common method includes the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol under specific conditions . This process is designed to be efficient, yielding high purity and minimizing safety risks . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to the suppression of tumor growth and angiogenesis . The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-amino-3-fluorophenoxy)-N-methylacetamide hydrochloride can be compared to other similar compounds, such as:
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide: This compound shares a similar structure but has different functional groups, leading to variations in its chemical properties and applications.
4-(4-amino-3-fluorophenoxy)-N-(2-fluoro-4-((2-methylcarbamoyl)pyridin-4-yl)oxy)phenylpicolinamide hydrochloride: This compound has additional fluorine and pyridine groups, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12ClFN2O2 |
|---|---|
Poids moléculaire |
234.65 g/mol |
Nom IUPAC |
2-(4-amino-3-fluorophenoxy)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C9H11FN2O2.ClH/c1-12-9(13)5-14-6-2-3-8(11)7(10)4-6;/h2-4H,5,11H2,1H3,(H,12,13);1H |
Clé InChI |
CCMKULIUMOQOAF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)COC1=CC(=C(C=C1)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
![3-Amino-2-(benzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B13593762.png)
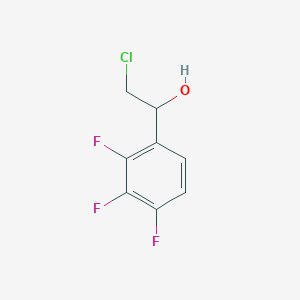


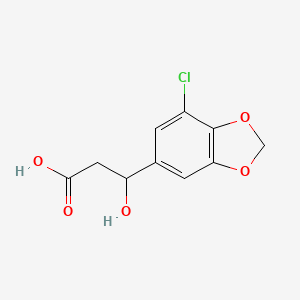
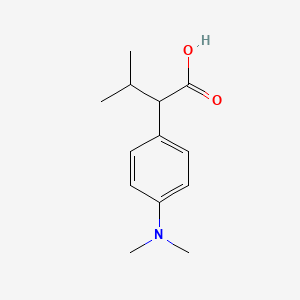
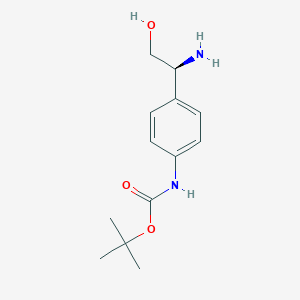

![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)
